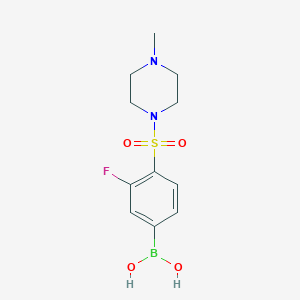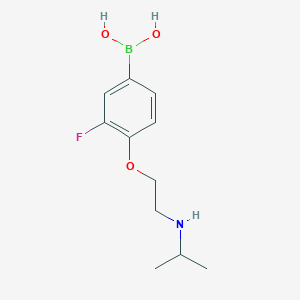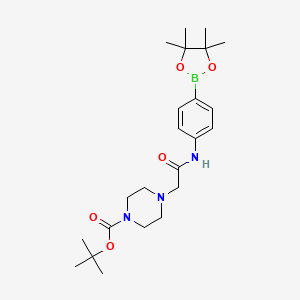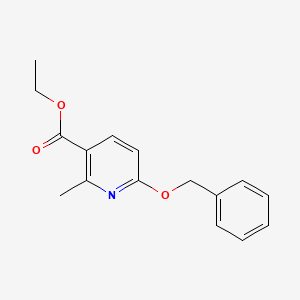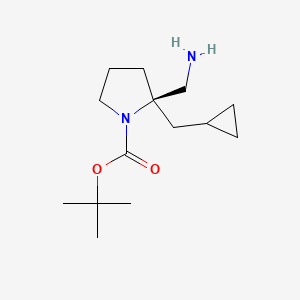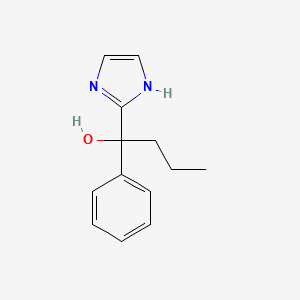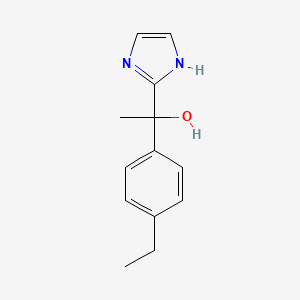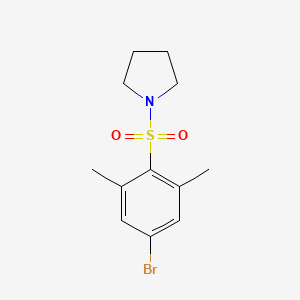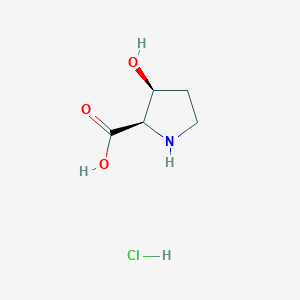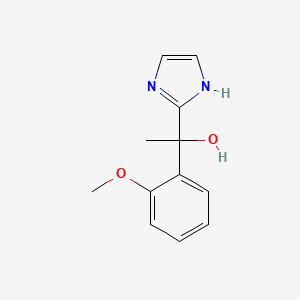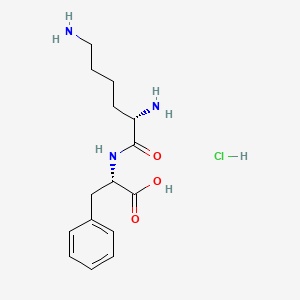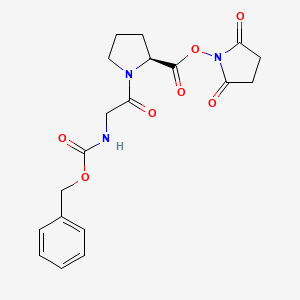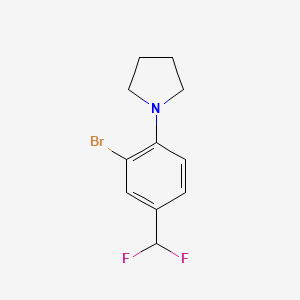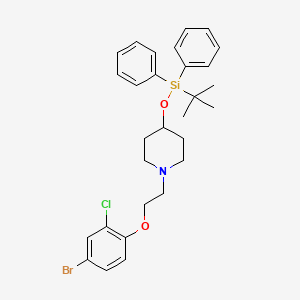![molecular formula C15H14O4 B1446241 (7-Benzyloxy-benzo[1,3]dioxol-5-yl)-methanol CAS No. 221177-67-9](/img/structure/B1446241.png)
(7-Benzyloxy-benzo[1,3]dioxol-5-yl)-methanol
Overview
Description
“(7-Benzyloxy-benzo[1,3]dioxol-5-yl)-methanol” is a compound with the CAS Number: 221177-67-9 . It has a molecular weight of 258.27 and its molecular formula is C15H14O4 . It is a white solid and is a newly developed compound that has a wide range of potential applications in various fields of research and industry.
Molecular Structure Analysis
The InChI code for “(7-Benzyloxy-benzo[1,3]dioxol-5-yl)-methanol” is 1S/C15H14O4/c16-8-12-6-13 (15-14 (7-12)18-10-19-15)17-9-11-4-2-1-3-5-11/h1-7,16H,8-10H2 . This code provides a unique representation of the compound’s molecular structure.
Scientific Research Applications
Catalyzed Condensations of Glycerol The acid-catalyzed condensation of glycerol with compounds including benzaldehyde and formaldehyde was studied for the conversion of glycerol into novel platform chemicals. This research highlights the potential of using [1,3]dioxan-5-ols and [1,3]dioxolan-4-yl-methanols, where the former, including compounds similar to (7-Benzyloxy-benzo[1,3]dioxol-5-yl)-methanol, are of interest as precursors for 1,3-propanediol derivatives (Deutsch, Martin, & Lieske, 2007).
Synthesis of PGI2 Agonist The synthesis of a key chiral intermediate for a novel PGI2 agonist involved the use of compounds related to (7-Benzyloxy-benzo[1,3]dioxol-5-yl)-methanol. This research demonstrates the importance of such compounds in the development of novel pharmaceutical agents (Ohigashi et al., 2013).
Antimicrobial and Analgesic Activity Studies Compounds structurally related to (7-Benzyloxy-benzo[1,3]dioxol-5-yl)-methanol have been synthesized and tested for antimicrobial and analgesic activities. These studies indicate the potential of such compounds in medicinal chemistry (Jayanna et al., 2013).
Spectroscopic Studies of Molecular Aggregation Spectroscopic studies on compounds similar to (7-Benzyloxy-benzo[1,3]dioxol-5-yl)-methanol have been conducted to understand their molecular aggregation behavior in various solvents. Such studies are essential for comprehending the physicochemical properties of these compounds (Matwijczuk et al., 2016).
Synthesis of Aziridine-2-Carboxylates The conjugate addition of amines to certain methanols, closely related to (7-Benzyloxy-benzo[1,3]dioxol-5-yl)-methanol, has been explored for the synthesis of aziridine-2-carboxylates, highlighting the compound's role in complex organic synthesis (Saint-Fuscien & Dodd, 2000).
Catalytic Diastereoselective Synthesis Research has been conducted on the use of (7-Benzyloxy-benzo[1,3]dioxol-5-yl)-methanol analogs in the catalytic diastereoselective synthesis of complex organic molecules. This is significant for the development of stereospecific pharmaceutical compounds (Salari, Mosslemin, & Hassanabadi, 2017).
Photochemical Studies for Synthesis of Pentacyclics Photochemical reorganization of compounds, including those structurally similar to (7-Benzyloxy-benzo[1,3]dioxol-5-yl)-methanol, has been studied for the synthesis of pentacyclic compounds. These studies contribute to the field of green chemistry and synthesis of novel organic compounds (Dalal et al., 2017).
Synthesis and Antimicrobial Activity of Benzoxazole Derivatives Research on the synthesis and antimicrobial activity of benzoxazole derivatives, including those related to (7-Benzyloxy-benzo[1,3]dioxol-5-yl)-methanol, highlights the role of these compounds in the development of new antimicrobial agents (Balaswamy et al., 2012).
Photopolymerization and Polymerization Studies Novel benzoxazines, similar to (7-Benzyloxy-benzo[1,3]dioxol-5-yl)-methanol, have been synthesized for photopolymerization studies, contributing to the field of material science and polymer chemistry (Jin et al., 2011).
Green Synthesis of Benzoxazin-2-yl Methanol Derivatives A metal catalyst-free method for the synthesis of benzoxazin-2-yl methanol derivatives, related to (7-Benzyloxy-benzo[1,3]dioxol-5-yl)-methanol, highlights the importance of these compounds in green chemistry (Singh et al., 2015).
Safety And Hazards
The safety information available indicates that the compound may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The precautionary statements include avoiding breathing dust/fume/gas/mist/vapors/spray, and if in eyes, rinse cautiously with water for several minutes .
properties
IUPAC Name |
(7-phenylmethoxy-1,3-benzodioxol-5-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O4/c16-8-12-6-13(15-14(7-12)18-10-19-15)17-9-11-4-2-1-3-5-11/h1-7,16H,8-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGYYHOOABDEJRD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C(=CC(=C2)CO)OCC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(7-Benzyloxy-benzo[1,3]dioxol-5-yl)-methanol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



